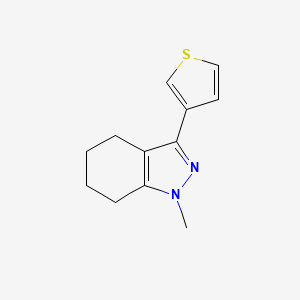![molecular formula C9H11N3 B1479893 1-(环丙基甲基)-1H-咪唑并[1,2-b]吡唑 CAS No. 2098051-85-3](/img/structure/B1479893.png)
1-(环丙基甲基)-1H-咪唑并[1,2-b]吡唑
描述
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:药物发现
吡唑衍生物因其治疗潜力而在药物化学中占有重要地位。咪唑并[1,2-b]吡唑部分常被用于探索其抗癌特性。 例如,某些衍生物已通过 MTT 测定等方法制备并评估,这些化合物对人和小鼠癌细胞系表现出显著的抑制活性,IC50 值低于 5 µM .
绿色化学:可持续合成
吡唑衍生物的合成符合绿色化学的原则。 微波辅助合成和多组分反应等方法通过最大限度地减少废物和能源消耗来降低环境影响 .
药理学:治疗应用
吡唑衍生物表现出广泛的药理学特性,包括抗炎、抗菌、抗焦虑、镇痛和退热作用。 咪唑并[1,2-b]吡唑支架在寻找新的抗炎和抗癌药物中尤为重要 .
作用机制
Target of Action
It’s known that pyrazole derivatives can interact with a wide range of biological targets due to their structural diversity .
Mode of Action
Pyrazole derivatives are known for their wide range of biological activities, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of pyrazole derivatives, the effects could be varied and dependent on the specific biological context .
生化分析
Biochemical Properties
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances . The interaction with these enzymes often involves the formation of a complex that can either inhibit or activate the enzyme’s activity, depending on the specific context of the reaction . Additionally, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can interact with nucleic acids, potentially influencing gene expression and protein synthesis .
Cellular Effects
The effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, in certain cell types, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This modulation of cellular processes highlights the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-8(1)7-11-5-6-12-9(11)3-4-10-12/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNKROXEODARHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


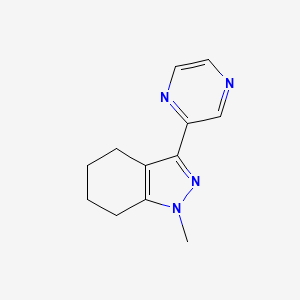
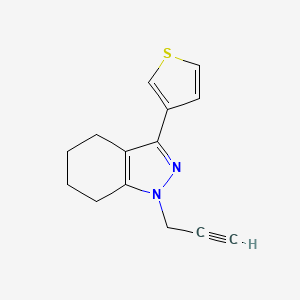
![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479813.png)
![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)
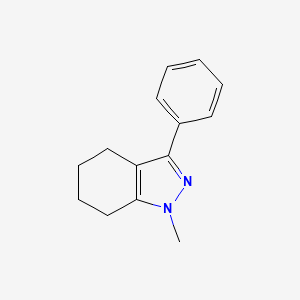
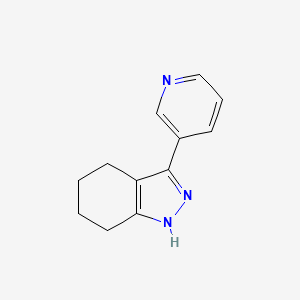
![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)
![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)
